2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a methyl bridge linked to a 6-phenyl-2,3-dihydropyridazin-3-one moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the dihydropyridazinone scaffold contributes to diverse pharmacological activities, including anti-inflammatory and analgesic properties .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-17-10-8-16(9-11-17)21-22-19(28-24-21)14-25-20(26)13-12-18(23-25)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHAQNVLOJWEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Formation of the Dihydropyridazinone Ring: The dihydropyridazinone ring can be synthesized by reacting a suitable hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the oxadiazole and dihydropyridazinone intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Oxadiazole Derivatives with Benzimidazolone Linkages
Compounds such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) () share the 1,2,4-oxadiazole core but replace the dihydropyridazinone with a benzimidazolone ring. For instance, compound 46 showed a high yield (72%) and purity (99.01%), suggesting robust synthetic reproducibility .
Dihydropyridazinone Derivatives with Triazole Substituents
In 6-[(4-Ethyl-5-{[(4-Methylphenyl)Methyl]Sulfanyl}-4H-1,2,4-Triazol-3-yl)Methoxy]-2-Phenyl-2,3-Dihydropyridazin-3-One (), the oxadiazole is replaced by a triazole ring, and a sulfanyl group is introduced. The triazole’s nitrogen-rich structure enhances hydrogen-bonding interactions, while the sulfanyl group increases metabolic susceptibility compared to the ethoxy group in the target compound .
Substituent Effects
- 4-Ethoxyphenyl vs. Halogenated Phenyl Groups :
The target compound’s 4-ethoxyphenyl group differs from the 4-chlorophenyl in compound 46 (). Chlorine’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., TRPA1/TRPV1 channels), while ethoxy’s electron-donating effect could favor interactions with hydrophobic pockets . - Phenyl vs. Trifluoromethyl Substitutions :
Compounds 47 and 48 () feature trifluoromethyl groups, which improve metabolic stability and bioavailability compared to the phenyl group in the target compound. However, trifluoromethyl groups may introduce steric hindrance .
Comparative Data Table
Research Implications
- Pharmacological Potential: The target compound’s dihydropyridazinone-oxadiazole hybrid structure may offer dual activity against inflammatory and pain targets (e.g., COX-2 or TRP channels), similar to ’s TRPA1/TRPV1 antagonists .
- Optimization Opportunities : Introducing trifluoromethyl groups (as in ) or triazole rings () could balance lipophilicity and metabolic stability for improved drug-likeness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
